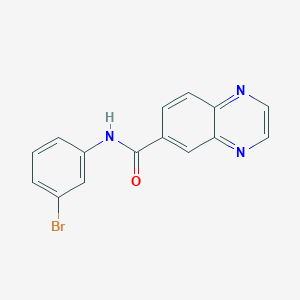![molecular formula C20H19FO3 B5871599 7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5871599.png)
7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly referred to as FBL-03G and has been found to have potential anti-cancer properties. In
Mécanisme D'action
The mechanism of action of FBL-03G is not fully understood. However, it has been suggested that FBL-03G induces cell death in cancer cells by activating the endoplasmic reticulum stress pathway. This pathway leads to the accumulation of misfolded proteins in the endoplasmic reticulum, which triggers cell death.
Biochemical and Physiological Effects:
FBL-03G has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and metastasis of cancer cells, and reduce the expression of cancer-promoting genes. FBL-03G has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FBL-03G is its potential as an anti-cancer drug. It has been found to be effective in inducing cell death in various cancer cell lines and inhibiting the growth and metastasis of cancer cells in animal models. However, one of the limitations of FBL-03G is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of FBL-03G. One direction is to further investigate its mechanism of action and identify potential targets for anti-cancer therapy. Another direction is to improve its solubility in water to enhance its bioavailability in vivo. Additionally, FBL-03G could be tested in combination with other anti-cancer drugs to determine its potential as a combination therapy.
Méthodes De Synthèse
The synthesis of FBL-03G involves a series of chemical reactions. The starting material is 4-hydroxy-2H-chromen-2-one, which is then reacted with 4-fluorobenzyl bromide in the presence of a base to form 7-(4-fluorobenzyl)oxy-4-hydroxy-2H-chromen-2-one. This intermediate is then reacted with propyl magnesium bromide and methyl iodide to form the final product, 7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one.
Applications De Recherche Scientifique
FBL-03G has been found to have potential anti-cancer properties. Several studies have shown that FBL-03G can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. FBL-03G has also been found to inhibit the growth and metastasis of cancer cells in animal models.
Propriétés
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO3/c1-3-4-15-11-19(22)24-20-13(2)18(10-9-17(15)20)23-12-14-5-7-16(21)8-6-14/h5-11H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEMMMGUHPOPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)
![N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)
![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)
![N-(3-acetylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5871547.png)
![N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5871554.png)

![4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B5871565.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5871577.png)



![5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5871622.png)